

1-(3-Chlorophenyl)-2-phenylethanone chemical properties

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-2-phenylethanone

CAS No.: 62482-45-5

Cat. No.: B1595444

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Technical Guide: 1-(3-Chlorophenyl)-2-phenylethanone

Chemical Identity, Synthesis, and Functionalization Strategies

Executive Summary

This technical guide provides a comprehensive analysis of **1-(3-chlorophenyl)-2-phenylethanone** (CAS: 62482-45-5), a functionalized deoxybenzoin derivative.^{[1][2]} Often referred to as

-chloro-2-phenylacetophenone, this molecule serves as a critical "privileged scaffold" in medicinal chemistry, particularly for the synthesis of antifungal agents, kinase inhibitors, and selective estrogen receptor modulators (SERMs).^{[1][2]}

Unlike its para-substituted counterparts, the meta-chloro substitution pattern presents specific synthetic challenges regarding regioselectivity.^{[1][2]} This guide details the optimal synthetic pathways to avoid isomer mixtures, outlines key reactivity profiles for downstream functionalization, and establishes safety protocols distinguishing this compound from its lachrymatory

-halo analogs.^[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule consists of a deoxybenzoin skeleton with a chlorine atom at the meta position of the benzoyl ring. This substitution pattern electronically deactivates the carbonyl group slightly via induction (

effect) while influencing the lipophilicity (

) of the scaffold.[1][2]

Property	Data	Notes
IUPAC Name	1-(3-Chlorophenyl)-2-phenylethanone	
Common Names	Benzyl 3-chlorophenyl ketone; -Chloro-2-phenylacetophenone	
CAS Number	62482-45-5	Note: Do not confuse with the para-isomer (6332-83-8).[1][2]
Molecular Formula		
Molecular Weight	230.69 g/mol	
Physical State	Solid	Typically crystalline; lower MP than para isomer.[1][2]
Solubility	DCM, EtOAc, THF, Toluene	Insoluble in water.
	~3.8 (Predicted)	Highly lipophilic.[2]
Key Reactivity	Carbonyl (C=O), -Methylene ()	Dual electrophilic/nucleophilic centers.[1][2]

Synthetic Pathways: The Regioselectivity Challenge Why Friedel-Crafts Fails

A common error in designing a route to this molecule is attempting a Friedel-Crafts acylation.[1]
[2]

- Route A (Flawed): Reaction of phenylacetyl chloride with chlorobenzene.[2]
 - Issue: Chlorobenzene is an ortho/para director. This reaction yields primarily the para-isomer (4'-chloro) and ortho-isomer, making the target meta-isomer nearly impossible to isolate in high yield.[1][2]
- Route B (Flawed): Reaction of 3-chlorobenzoyl chloride with toluene/benzene.[1][2]
 - Issue: This yields benzophenones, not the required ethane bridge (deoxybenzoin skeleton).

The Expert Solution: Grignard Addition to Nitriles

To guarantee the meta substitution pattern, the aromatic ring must be pre-functionalized before coupling. The addition of benzylmagnesium chloride to 3-chlorobenzonitrile is the standard "self-validating" protocol.[1][2]

Mechanism:

- Nucleophilic Attack: The benzyl Grignard reagent attacks the nitrile carbon.
- Imine Salt Formation: An intermediate magnesium imine salt forms (stable in ether/THF).
- Hydrolysis: Acidic workup hydrolyzes the imine to the ketone.[3]

Experimental Protocol (Grignard Route)

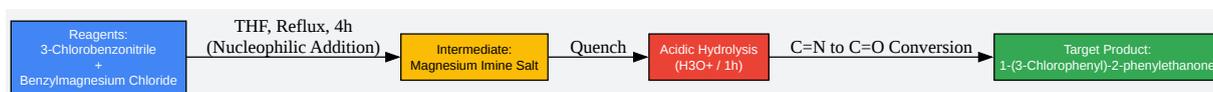
Reagents:

- 3-Chlorobenzonitrile (1.0 equiv)[1][2]
- Benzylmagnesium chloride (1.1 equiv, 1.0 M in THF)[1]
- Anhydrous THF (Solvent)[2][4]
- (10% aqueous) for hydrolysis[2][5]

Step-by-Step Methodology:

- Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
- Solvation: Dissolve 3-chlorobenzonitrile in anhydrous THF. Cool to 0°C.[2]
- Addition: Add Benzylmagnesium chloride dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature <10°C to prevent uncontrolled polymerization or side reactions.
- Reflux: Allow the mixture to warm to Room Temperature (RT), then reflux for 2–4 hours to ensure complete conversion to the imine salt.
- Hydrolysis (The Quench): Cool to 0°C. Slowly add 10%
.
 - Observation: The mixture will bubble and potentially form a solid precipitate (imine salt) before dissolving into a biphasic liquid.
 - Time: Stir vigorously for 1 hour to ensure the imine () fully converts to the ketone ().
- Workup: Extract with Ethyl Acetate (). Wash combined organics with brine, dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane:EtOAc 9:1).

Synthesis Workflow Visualization



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Figure 1: Regioselective synthesis pathway via Grignard addition to nitrile, avoiding Friedel-Crafts isomer issues.[1][2]

Reactivity & Functionalization[1]

The **1-(3-chlorophenyl)-2-phenylethanone** scaffold possesses two primary reactive sites: the carbonyl group and the

-methylene group.[1][2]

Carbonyl Reduction (Chiral Alcohol Synthesis)

The ketone can be reduced to 1-(3-chlorophenyl)-2-phenylethanol using Sodium Borohydride ().[1][2]

- Relevance: The resulting alcohol is a racemate. In drug development, asymmetric transfer hydrogenation (using Ru-TsDPEN catalysts) is often employed to generate chiral alcohols, which are precursors to bioactive ethers.[1]

-Methylene Activation (Bischler-Napieralski Precursors)

The methylene protons (

) are acidic (

) due to the flanking carbonyl and phenyl ring.[1][2]

- Alkylation: Deprotonation with LDA followed by alkyl halide addition allows for branching of the carbon skeleton.
- Halogenation: Reaction with Bromine (

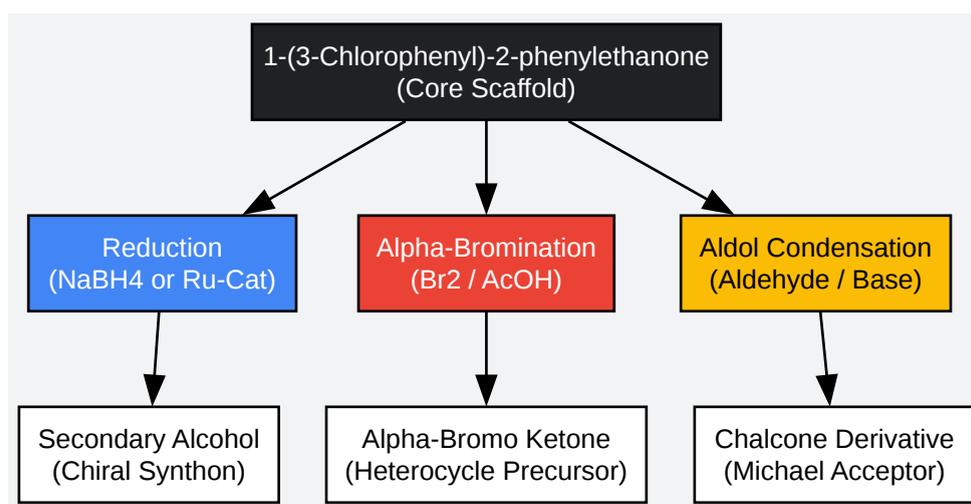
) or NBS yields the

-bromo ketone.[1][2]

o Application: The

-bromo derivative is the starting material for the Hantzsch Thiazole Synthesis, reacting with thioamides to form thiazole-based antifungal pharmacophores.[1][2]

Reactivity Pathway Visualization[1][2]



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Figure 2: Divergent synthesis tree showing the conversion of the core scaffold into alcohols, heterocycle precursors, and chalcones.[1]

Pharmaceutical Applications

This molecule is not typically a final drug but a Late-Stage Intermediate (LSI).[1][2]

- Antifungals (Azoles): The synthesis of imidazole and triazole antifungals often requires a deoxybenzoin-like backbone.[2] The meta-chloro substituent mimics the halogenation patterns found in successful drugs like Miconazole or Econazole, enhancing metabolic stability and lipophilicity.[1]
- Non-Steroidal Estrogens: Structural analogs (specifically isoflavones formed via cyclization of this ketone) interact with Estrogen Receptors (ERs).[2] The chlorine atom provides steric

bulk that can modulate receptor subtype selectivity (

vs

).[2]

- Kinase Inhibitors: The scaffold can be cyclized into 2,3-diarylindoles or isoquinolines, which are privileged structures in kinase inhibition (e.g., p38 MAP kinase inhibitors).

Safety & Handling Protocols

While **1-(3-chlorophenyl)-2-phenylethanone** is generally stable, specific precautions are required during its manipulation.[1][2]

- General Handling: Standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
- Reaction Hazards:
 - Grignard Synthesis: Exothermic.[2] Strictly exclude moisture to prevent benzene formation (from PhMgCl protonation) or violent quenching.[2]
 - Alpha-Halogenation:[1][2] If the user converts this to the -bromo derivative (2-bromo-**1-(3-chlorophenyl)-2-phenylethanone**), EXTREME CAUTION is required.[1][2]
 - Halo ketones are potent lachrymators (tear gas agents).[1][2] All work involving the halogenated derivative must occur in a high-efficiency fume hood.[1][2]
- Storage: Store in a cool, dry place. The methylene group is susceptible to slow oxidation to the diketone (benzil derivative) if exposed to air and light over prolonged periods.

References

- Preparation of Deoxybenzoin: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954.[1][2] (Foundational text on Grignard addition to nitriles).[2][5]

- Regioselectivity in Synthesis: Canonne, P.; Foscolos, G. B.; Lemay, G. "Efficient synthesis of ketones from nitriles and Grignard reagents." *Tetrahedron Letters*, 1980, 21(2), 155-158.[1][5]
- Mechanism of Imine Hydrolysis: Swain, C. G. "The Mechanism of Addition of Grignard Reagents to Nitriles." *Journal of the American Chemical Society*, 1947, 69(10), 2306.
- Compound Data: PubChem CID 246600. "**1-(3-Chlorophenyl)-2-phenylethanone**." [1][2][6] National Center for Biotechnology Information. [2] [1][2]

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Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1-(3-Chlorophenyl)ethanone | C₈H₇ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. 1-(3-Chlorophenyl)-2-phenylethanone | C₁₄H₁₁ClO | CID 246600 - PubChem [pubchem.ncbi.nlm.nih.gov]
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